2-(5-Bromopyridin-3-YL)-N-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromopyridin-3-YL)-N-methylpyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a bromopyridine moiety and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-3-YL)-N-methylpyrimidin-4-amine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild conditions and functional group tolerance. The process involves the coupling of a bromopyridine derivative with a pyrimidine boronic acid or ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis with appropriate optimization of reaction conditions, such as temperature, solvent, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyridin-3-YL)-N-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.
Coupling Reactions: It can undergo further coupling reactions to form more complex structures.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reaction.
Solvents: Commonly used solvents include ethanol, toluene, and dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
2-(5-Bromopyridin-3-YL)-N-methylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the biological activity of pyrimidine derivatives, including their antibacterial, antifungal, and antitumor properties.
Mechanism of Action
The mechanism of action of 2-(5-Bromopyridin-3-YL)-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, leading to a cascade of signaling events within the cell. This binding can either activate or inhibit the target, depending on the specific context.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine: A simpler pyridine derivative with similar reactivity.
2-Amino-5-bromopyridine: Another pyridine derivative with an amino group instead of a pyrimidine ring.
Uniqueness
2-(5-Bromopyridin-3-YL)-N-methylpyrimidin-4-amine is unique due to its combination of a bromopyridine moiety and a pyrimidine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in the synthesis of complex organic molecules and potential therapeutic agents .
Properties
Molecular Formula |
C10H9BrN4 |
---|---|
Molecular Weight |
265.11 g/mol |
IUPAC Name |
2-(5-bromopyridin-3-yl)-N-methylpyrimidin-4-amine |
InChI |
InChI=1S/C10H9BrN4/c1-12-9-2-3-14-10(15-9)7-4-8(11)6-13-5-7/h2-6H,1H3,(H,12,14,15) |
InChI Key |
GCBBGKLVVIPLTN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC=C1)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.